1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol
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Overview
Description
This compound has garnered significant attention due to its potent inhibitory effects on PARG, with an IC50 value of 0.37 nM . COH34 is particularly notable for its ability to prolong poly(ADP-ribosyl)ation (PARylation) at DNA lesions, thereby trapping DNA repair factors and inducing lethality in cancer cells with DNA repair defects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COH34 involves the reaction of 4-methylbenzenethiol with naphthaldehyde in the presence of a base to form the desired product. The reaction conditions typically include:
Reagents: 4-methylbenzenethiol, naphthaldehyde, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for COH34 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
COH34 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the imine and sulfanyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used. Conditions may vary from room temperature to elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed. Reactions are usually carried out in solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions could produce sulfoxides or sulfones.
Scientific Research Applications
COH34 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, COH34 is used as a tool to study the mechanisms of poly(ADP-ribosyl)ation and dePARylation. Its ability to inhibit PARG makes it valuable for investigating the role of PARylation in various biochemical pathways.
Biology
In biological research, COH34 is employed to understand the cellular processes involved in DNA repair. By inhibiting PARG, researchers can study the effects of prolonged PARylation on cell viability, apoptosis, and genomic stability.
Medicine
COH34 has significant potential in cancer therapy. It has been shown to induce lethality in cancer cells with DNA repair defects and to sensitize tumor cells to other DNA-damaging agents . This makes it a promising candidate for combination therapies in cancer treatment.
Industry
In the industrial sector, COH34 can be used in the development of new pharmaceuticals targeting DNA repair pathways. Its specificity and potency make it an attractive lead compound for drug development.
Mechanism of Action
COH34 exerts its effects by binding to the catalytic domain of PARG, thereby inhibiting its activity . This inhibition prolongs PARylation at DNA lesions, trapping DNA repair factors and preventing the completion of DNA repair. As a result, cells with DNA repair defects accumulate DNA damage, leading to cell death. The molecular targets of COH34 include PARG and other proteins involved in the DNA damage response pathway .
Comparison with Similar Compounds
COH34 is unique in its high specificity and potency as a PARG inhibitor. Similar compounds include other PARG inhibitors such as:
TARG1 inhibitors: These compounds inhibit terminal ADP-ribose protein glycohydrolase but do not affect PARG.
MacroD1/D2 inhibitors: These target macrodomain-containing proteins involved in ADP-ribose metabolism.
ARH1/3 inhibitors: These inhibit ADP-ribose-acceptor hydrolases
Compared to these compounds, COH34 stands out due to its nanomolar potency and lack of cross-inhibition with other dePARylation enzymes .
Properties
IUPAC Name |
1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUAIBHPGDRCFL-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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